

IN-1130 Application Notes and Protocols for In Vivo Animal Studies

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Compound of Interest

Compound Name: *IN-1130*

Cat. No.: *B8064691*

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These application notes provide detailed protocols for the use of **IN-1130**, a potent and selective inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor kinase (ALK5), in various in vivo animal models of fibrosis and cancer metastasis.

Introduction

IN-1130 is a small molecule inhibitor of ALK5 with an IC₅₀ of 5.3 nM for ALK5-mediated Smad3 phosphorylation.[1] By selectively targeting ALK5, **IN-1130** effectively blocks the canonical TGF- β signaling pathway, which plays a crucial role in the pathogenesis of fibrotic diseases and cancer progression. These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **IN-1130**.

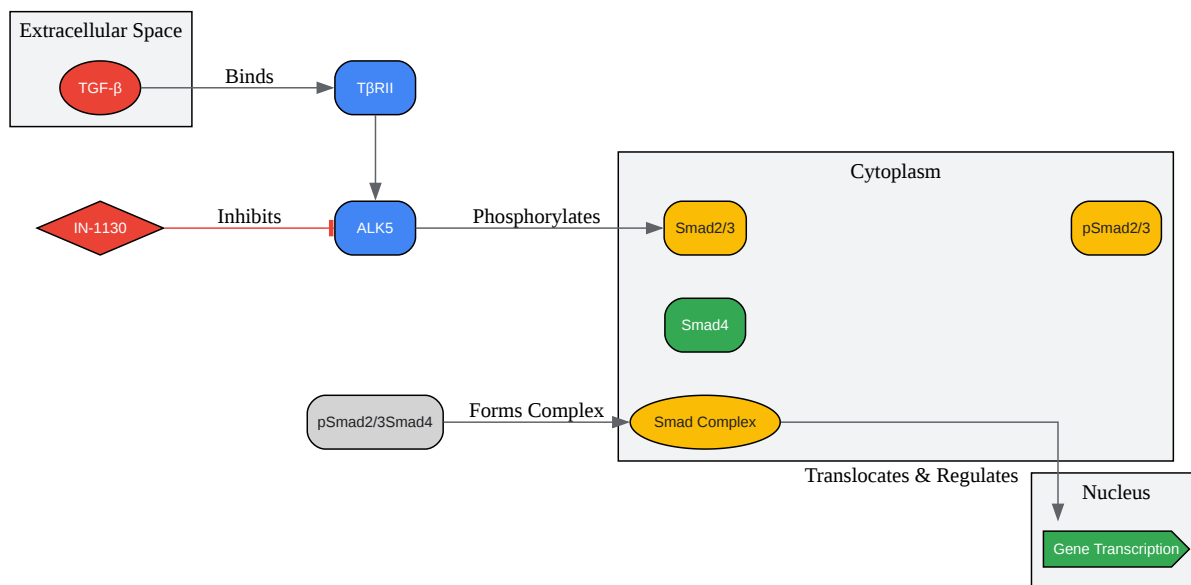
Quantitative Data Summary

The following table summarizes the reported in vivo dosages and experimental details for **IN-1130** in a key animal model.

Animal Model	Species	IN-1130 Dosage	Administration Route	Treatment Duration	Key Findings
Unilateral Ureteral Obstruction (UUO)	Rat	10 and 20 mg/kg/day	Intraperitoneal (IP)	7 and 14 days	Reduced interstitial nephritis and fibrosis; decreased TGF- β 1 mRNA, pSmad2, α -SMA, and myofibroblasts. ^[1]

Signaling Pathway Diagram

The diagram below illustrates the TGF- β signaling pathway and the mechanism of action for **IN-1130**. TGF- β binds to its type II receptor (T β RII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream signaling molecules, Smad2 and Smad3, leading to their association with Smad4 and translocation to the nucleus to regulate gene expression involved in fibrosis and cell proliferation. **IN-1130** selectively inhibits the kinase activity of ALK5, thereby blocking this signaling cascade.

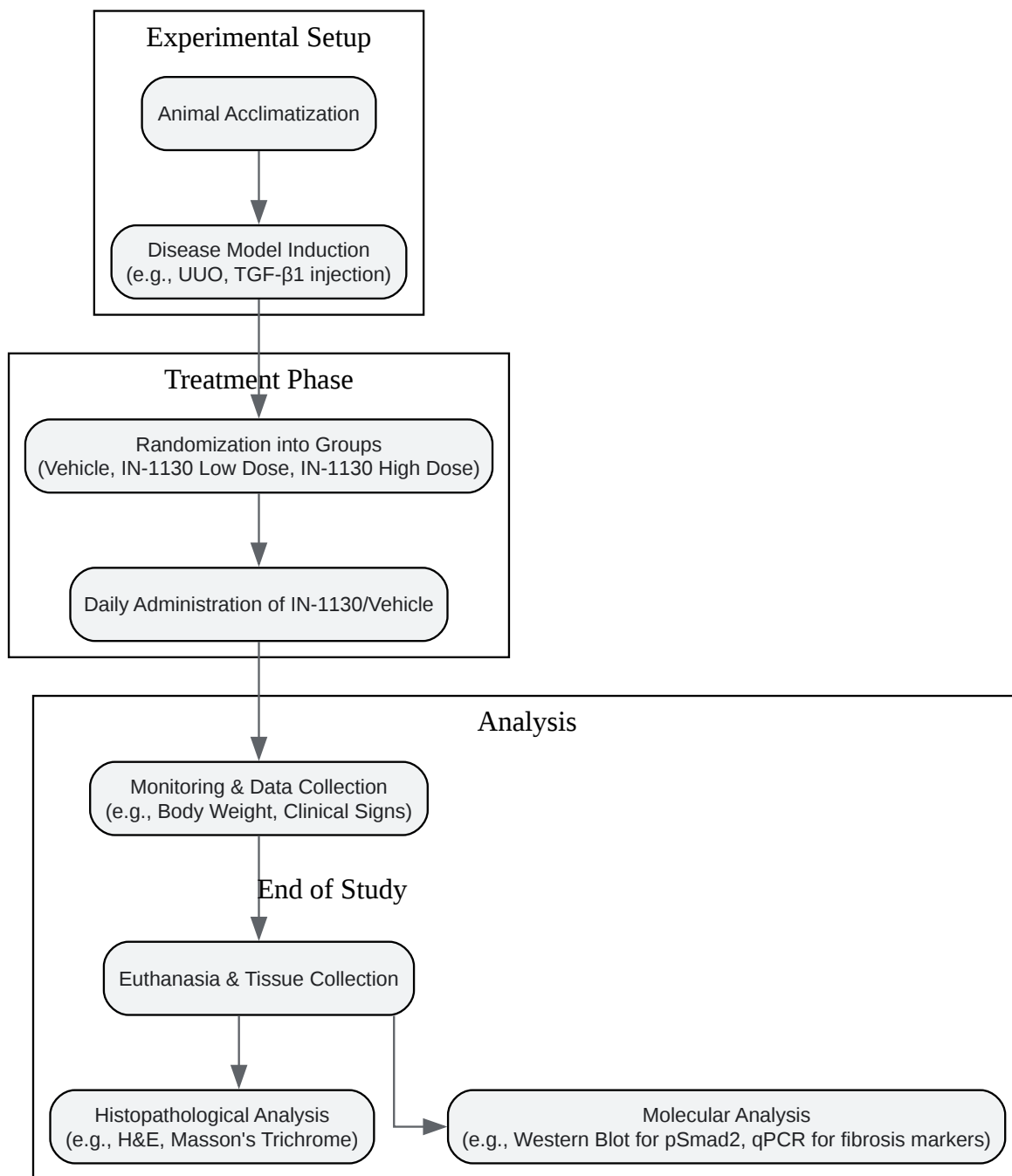


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TGF-β/ALK5 Signaling Pathway and **IN-1130** Inhibition.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for conducting in vivo animal studies with **IN-1130**.



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References

- 1. European Society of Sexual Medicine consensus statement on the use of animal models for studying Peyronie's disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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